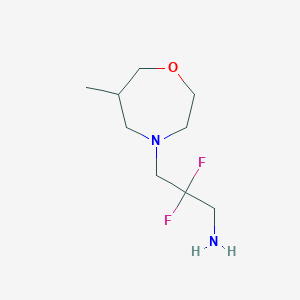

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H18F2N2O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine |

InChI |

InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |

InChI Key |

OGYZDPQOZLPMEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCOC1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves the following steps:

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and epoxides.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

Biological Studies: The compound can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the oxazepane ring can provide structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

*Note: The molecular formula of the target compound is inferred based on structural analogs (e.g., ).

Key Observations:

Heterocycle Influence: The 1,4-oxazepane ring in the target compound and introduces an oxygen atom, enhancing polarity compared to the sulfur-containing thiazinane in or the non-heterocyclic azepane in .

Fluorine Effects: The 2,2-difluoro substitution in the target compound, , and improves metabolic stability and membrane permeability compared to non-fluorinated analogs like . In , aromatic fluorine substitution may alter electronic properties and π-π stacking interactions.

Biological Relevance: While direct biological data for the target compound are unavailable, highlights that substituents (e.g., hydroxyl vs. amino groups in triazines) significantly impact antimicrobial activity . This suggests that fluorine and heterocycle modifications in the target compound could similarly influence bioactivity.

Biological Activity

2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine is a fluorinated organic compound characterized by a unique molecular structure that includes a difluoromethyl group and an oxazepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores the biological activity of this compound, synthesizing available research findings and data.

The molecular formula of this compound is , with a molecular weight of approximately 208.25 g/mol. The presence of the difluoromethyl group is significant as it influences the compound's reactivity and interaction with biological systems. The oxazepane ring contributes to the compound's structural complexity and potential pharmacological properties.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses. The difluoromethyl group enhances binding affinity towards biological targets, which may lead to improved efficacy in drug development.

Potential Therapeutic Applications

Research indicates that this compound could serve as a pharmacophore targeting various enzymes or receptors. Its unique structure may enhance selectivity and binding affinity, making it a candidate for further investigation in therapeutic applications such as:

- Antidepressants : Due to its structural similarity to known antidepressant compounds.

- Antimicrobial Agents : Potential activity against certain bacterial strains.

- Anti-inflammatory Drugs : Possible modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H18F2N2O | Difluoromethyl group; oxazepane ring | Potential enzyme/receptor modulation |

| Fluconazole | C13H12F2N6O | Difluorophenyl group | Antifungal agent |

| 6-Methylpyridine derivatives | C7H9N | Nitrogen-containing heterocycles | Various pharmaceutical applications |

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of similar compounds, providing insights into the potential effects of 2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amines:

- Antimicrobial Activity : A study indicated that compounds with similar oxazepane structures exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that 2,2-Difluoro compounds may also possess similar activities .

- In Vitro Studies : In vitro assays have shown that modifications to the oxazepane ring can significantly alter biological activity. For example, derivatives with different substituents on the oxazepane ring demonstrated varied inhibition rates against specific enzymes .

- In Silico Studies : Molecular docking simulations have been employed to predict the binding interactions between 2,2-Difluoro compounds and target proteins. These studies suggest favorable binding conformations that could lead to enhanced biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine, and how can reaction conditions be optimized?

Synthesis of this compound typically involves fluorination and oxazepane ring formation. A plausible route includes:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce difluoro groups on the propane backbone .

- Oxazepane Formation : Cyclization via nucleophilic substitution or reductive amination, using 6-methyl-1,4-oxazepane precursors.

- Optimization : Reaction temperature (e.g., −78°C for fluorination), solvent choice (anhydrous DMF or THF), and stoichiometric ratios (excess amine for ring closure) can improve yields. Evidence from structurally similar compounds (e.g., 2-methyl-2-(1,4-oxazepan-4-yl)propan-1-amine) suggests that inert atmospheres (argon/nitrogen) reduce side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural features?

- NMR Spectroscopy : NMR is essential for confirming difluoro group positions, while and NMR resolve oxazepane ring protons and methyl substituents .

- X-ray Crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. For example, SHELX programs have resolved similar heterocyclic amines, enabling precise bond-length and angle measurements .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities to targets such as GPCRs or ion channels. For example, fluorinated amines often exhibit enhanced lipid membrane penetration, which can be simulated via MD (molecular dynamics) .

- DFT Calculations : Density Functional Theory optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability. Studies on fluorinated benzodioxoles (e.g., 4-amino-2,2-difluoro-1,3-benzodioxole) highlight fluorine’s electron-withdrawing effects on amine basicity .

Q. What experimental strategies resolve discrepancies in crystallographic data or spectroscopic assignments?

- Multi-Method Refinement : Combine SHELXL refinement with synchrotron X-ray data to address twinning or disorder in crystals. SHELXPRO interfaces can assist in macromolecular applications for large derivatives .

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian-calculated chemical shifts) to resolve ambiguities in stereochemistry .

Q. How can environmental fate studies assess the compound’s persistence and ecological impact?

- Degradation Experiments : Hydrolysis/photolysis studies under controlled pH and UV conditions (e.g., OECD 111 guidelines) quantify stability. Fluorinated compounds often resist biodegradation, requiring advanced oxidation processes (AOPs) for remediation .

- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity. Structural analogs (e.g., fluorinated propanamines) suggest potential bioaccumulation risks due to lipophilicity .

Q. What strategies address contradictions in pharmacological activity data across studies?

- Dose-Response Replication : Standardize assays (e.g., IC measurements) across multiple cell lines (HEK293, CHO) to control for variability.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies. For example, oxazepane ring oxidation could alter target binding .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert gas purging to avoid hydrolysis of fluorinated intermediates .

- Crystallography : Use SHELXD for phase problem resolution in twinned crystals, particularly for chiral centers .

- Environmental Testing : Include controls for abiotic degradation (e.g., dark controls in photolysis studies) to isolate microbial contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.